5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid
CAS No.:
Cat. No.: VC17803136
Molecular Formula: C21H20ClNO4
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid -](/images/structure/VC17803136.png)
Specification
Molecular Formula | C21H20ClNO4 |
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Molecular Weight | 385.8 g/mol |
IUPAC Name | (E)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid |
Standard InChI | InChI=1S/C21H20ClNO4/c1-13(11-22)10-19(20(24)25)23-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,18-19H,10,12H2,1H3,(H,23,26)(H,24,25)/b13-11+ |
Standard InChI Key | FAKSMYSKKLZSSZ-ACCUITESSA-N |
Isomeric SMILES | C/C(=C\Cl)/CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(=CCl)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid (CAS: 1704298-75-8) . Its molecular formula is C₂₁H₂₅ClNO₄, with a molecular weight of 394.88 g/mol . The structure features:
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An Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) at the α-amino position.
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A chlorine atom at the fifth carbon of the pentenoyl chain.
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A methyl group and double bond at the fourth carbon (Figure 1).
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₅ClNO₄ | |
Molecular Weight | 394.88 g/mol | |
CAS Number | 1704298-75-8 | |
SMILES | ClC(CCC(=O)O)C(C)(C=CC)C(NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)=O |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via Fmoc protection of the corresponding amino acid precursor. Standard protocols involve:
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Amino Group Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., NaHCO₃) .
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Side-Chain Functionalization: Introduction of the chloro and methyl groups via alkylation or radical halogenation, followed by purification via column chromatography .
Analytical Confirmation
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Purity: Commercial samples are typically ≥95% pure, verified by HPLC .
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Storage: Recommended at –20°C under an inert atmosphere to prevent decomposition .
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group enables seamless integration into SPPS workflows due to its stability under basic conditions and selective deprotection with piperidine . The chloro and methyl substituents introduce:
Post-Synthetic Modifications
The pent-4-enoic acid moiety allows for:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
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Crosslinking: Photo-induced dimerization via the double bond .
Hazard Statement | Precautionary Measure |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Vendor | Catalog Number | Purity | Price (5 mg) |
---|---|---|---|
AK Scientific | 0924EK | 95% | $33 |
ChemShuttle | 135878 | 95% | $300 (10 mg) |
TargetMol | T66092 | >98% | $51 |
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